molecular formula C15H14ClNO3 B14425014 3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline CAS No. 83054-48-2

3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline

Cat. No.: B14425014
CAS No.: 83054-48-2
M. Wt: 291.73 g/mol
InChI Key: WOKYJBPLVLOIAV-UHFFFAOYSA-N
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Description

3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline is an organic compound that features a chloro-substituted aniline moiety linked to a benzodioxole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline typically involves the reaction of 3-chloroaniline with 2,2-dimethyl-2H-1,3-benzodioxole-4-ol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol or water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: Similar structure but lacks the benzodioxole group.

    2,2-Dimethyl-2H-1,3-benzodioxole: Lacks the aniline moiety.

    3-Chloroaniline: Similar structure but lacks the benzodioxole group.

Uniqueness

3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline is unique due to the presence of both the chloro-substituted aniline and the benzodioxole group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

83054-48-2

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

3-chloro-4-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxy]aniline

InChI

InChI=1S/C15H14ClNO3/c1-15(2)19-13-5-3-4-12(14(13)20-15)18-11-7-6-9(17)8-10(11)16/h3-8H,17H2,1-2H3

InChI Key

WOKYJBPLVLOIAV-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C(=CC=C2)OC3=C(C=C(C=C3)N)Cl)C

Origin of Product

United States

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